2,5-dichloro-N-(4-ethoxyphenyl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-9-10(16)3-8-14(13)17/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQPWTUAFWLRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-ethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzanilides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound .
Scientific Research Applications
2,5-Dichloro-N-(4-ethoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide is not well-documented. like other benzanilides, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological activities .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Ethoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups alter electronic density on the benzamide core, impacting reactivity and binding to biological targets .
- Substituent Position : Chlorine at positions 2,5 (target compound) vs. 3,5 () affects steric interactions and molecular symmetry, influencing crystallization behavior .
Physicochemical and Spectroscopic Properties
- Crystallography : The crystal structure of 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide reveals a twisted amide group (31.98° dihedral angle), suggesting conformational flexibility critical for ligand-receptor interactions .
- UV-Vis Spectroscopy : Derivatives with alkyl/aryl substituents (e.g., diisopropyl or trimethyl groups) exhibit distinct absorption maxima. For example, 3,5-dichloro-N-(2,6-diisopropylphenyl)benzamide shows redshifted UV spectra compared to less bulky analogs, indicating extended conjugation .
Biological Activity
2,5-Dichloro-N-(4-ethoxyphenyl)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to consolidate the existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C15H14Cl2N2O
- Molecular Weight: 310.2 g/mol
- IUPAC Name: this compound
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating its use in treating infections.
- Anticancer Properties: Research indicates that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Biological Activity Studies
Several studies have explored the biological activity of this compound. Key findings are summarized in the following table:
Case Studies
- Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.
- Anticancer Efficacy : In vitro experiments using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound triggers programmed cell death pathways.
- Mechanistic Insights : Further research into the mechanism of action showed that the compound's ability to inhibit DHFR led to a significant reduction in cellular proliferation rates in cancer cells. This inhibition was linked to the depletion of essential cofactors required for DNA synthesis.
Q & A
Q. What role does the ethoxyphenyl group play in modulating biological activity?
- The ethoxy group enhances solubility via hydrogen bonding while maintaining hydrophobic interactions with target proteins. Comparative studies with methoxy/phenoxy analogs show reduced activity, highlighting its optimal size and polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
